molecular formula C11H10O4 B8286979 4-Methoxy-5-oxiran-2-yl-2-benzofuran-1(3H)-one

4-Methoxy-5-oxiran-2-yl-2-benzofuran-1(3H)-one

Cat. No.: B8286979
M. Wt: 206.19 g/mol
InChI Key: YXNYUSSYXNCXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-oxiran-2-yl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-methoxy-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O4/c1-13-10-7(9-5-14-9)3-2-6-8(10)4-15-11(6)12/h2-3,9H,4-5H2,1H3

InChI Key

YXNYUSSYXNCXHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1COC2=O)C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one (120 mg, 0.63 mmol, 1.0 eq) was added into a 100 mL round bottom flask and dissolved in dichloromethane (5 mL). The solution was cooled to 0° C., and 3-chloroperoxybenzoic acid (327 mg, 1.89 mmol, 2.0 eq) was added portion wise. The mixture was then purged with N2 and stirred at r.t. for 18 hr. To above solution was added water (5 mL). The crude product was extracted with dichloromethane. The organic phase was washed with brine (5 mL), dried over anhydrous Na2SO4, filtered, concentrated and purified by flash column chromatography (hexane/EtOAc 0-50%). The desired product was obtained. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.56 (1H, aromatic, d, J=7.6 Hz), 7.31 (1H, aromatic, d, J=7.6 Hz), 5.50 (2H, m, CH2 lactone), 4.23 (1H, m), 4.02 (3H, s, Me), 3.22 (1H, m), 2.72 (1H, m).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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